molecular formula C11H11Cl2NO4 B3831913 N-[(2,4-dichlorophenoxy)acetyl]alanine CAS No. 50648-96-9

N-[(2,4-dichlorophenoxy)acetyl]alanine

Cat. No.: B3831913
CAS No.: 50648-96-9
M. Wt: 292.11 g/mol
InChI Key: SHQGIYUBFHJOPP-UHFFFAOYSA-N
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Description

Contextualization within N-Acylalanine Chemistry

N-acylalanines belong to the broader category of N-acyl amino acids, which are characterized by an acyl group attached to the nitrogen atom of an amino acid. hmdb.ca This class of compounds is of significant interest due to the diverse biological roles of its members. hmdb.ca The synthesis of N-acyl amino acids can be achieved through various methods, including the acylation of amino acids using acyl chlorides or other activated carboxylic acid derivatives. nih.gov

In the context of agrochemicals, the conjugation of a pesticide's active molecule, such as a phenoxyacetic acid, with an amino acid can influence its properties. Research has shown that plants can metabolize herbicides like 2,4-D by conjugating them with amino acids. mt.govresearchgate.net These N-acylalanine derivatives can exhibit biological activity, sometimes acting as a slow-release form of the parent compound or having their own unique effects on plant physiology. mt.gov The specific amino acid conjugated to the active molecule can affect its mobility and mode of action within the plant. nih.gov

Historical Trajectories and Evolution of Research Interest in 2,4-D Derivatives

The parent compound, 2,4-dichlorophenoxyacetic acid (2,4-D), was one of the first successful selective herbicides developed during the 1940s. mt.govorst.edu It functions as a synthetic auxin, a plant growth regulator that, at herbicidal concentrations, causes uncontrolled and unsustainable growth in broadleaf plants, leading to their demise. mt.govorst.edu

The initial success of 2,4-D spurred extensive research into its derivatives to enhance its efficacy, selectivity, and environmental profile. This led to the development of various salt and ester forms of 2,4-D. mt.gov Further research explored the metabolism of 2,4-D in plants, revealing that a key detoxification pathway involves the conjugation of 2,4-D with sugars or amino acids. researchgate.net Studies on soybean root callus, for instance, identified the formation of amino acid conjugates of 2,4-D. bio-world.com This discovery opened a new avenue of research into the synthesis and biological evaluation of specific 2,4-D amino acid conjugates, including the conceptual basis for studying compounds like N-[(2,4-dichlorophenoxy)acetyl]alanine.

Significance in the Broader Field of Plant Growth Regulators and Agrochemical Research

The study of this compound is significant for several reasons. As a synthetic auxin derivative, it contributes to the understanding of structure-activity relationships in this important class of plant growth regulators. bio-world.comnih.gov The conjugation with alanine (B10760859) may alter its uptake, translocation, and metabolism within the plant compared to 2,4-D itself. mt.gov

Research on analogous compounds, such as the glutamic acid conjugate of 2,4-D (2,4-D-Glu), has shown that these metabolites can inhibit primary root growth through an auxin-mediated signaling pathway. mt.govresearchgate.net This indicates that the N-acylalanine derivative could also possess auxin-like activity. The investigation of such derivatives is crucial for developing novel herbicides with potentially improved selectivity or different application profiles. nih.gov Furthermore, understanding the biological activity of these conjugates provides insight into the metabolic processes that confer herbicide tolerance or sensitivity in different plant species. mt.govresearchgate.net

Interactive Data Tables

Below are tables detailing the properties of the constituent molecules of this compound.

Table 1: Properties of 2,4-Dichlorophenoxyacetic Acid

PropertyValue
Molecular FormulaC₈H₆Cl₂O₃
Molecular Weight221.04 g/mol
AppearanceWhite to yellow powder
Melting Point136 - 140 °C
Boiling Point160 °C at 760 mmHg
IUPAC Name(2,4-Dichlorophenoxy)acetic acid

Data sourced from bio-world.com

Table 2: Properties of DL-Alanine

PropertyValue
Molecular FormulaC₃H₇NO₂
Molecular Weight89.09 g/mol
AppearanceWhite crystalline powder
Solubility in waterSoluble
IUPAC Name2-Aminopropanoic acid

Data sourced from nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO4/c1-6(11(16)17)14-10(15)5-18-9-3-2-7(12)4-8(9)13/h2-4,6H,5H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQGIYUBFHJOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032388
Record name N-((2,4-Dichlorophenoxy)acetyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50648-96-9
Record name L-Alanine, N-((2,4-dichlorophenoxy)acetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050648969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((2,4-Dichlorophenoxy)acetyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization Studies

Elucidation of Novel Synthetic Pathways and Reaction Mechanisms for Acylalanines

The synthesis of N-acylalanines, such as N-[(2,4-dichlorophenoxy)acetyl]alanine, is rooted in fundamental principles of organic synthesis, primarily involving the formation of an amide bond between a carboxylic acid and an amine. The principal reactants are 2,4-dichlorophenoxyacetic acid and the amino acid L-alanine or its enantiomer.

Synthesis of 2,4-Dichlorophenoxyacetic Acid: There are two main commercial routes for the production of 2,4-dichlorophenoxyacetic acid (2,4-D). researchgate.net One common method involves the condensation of phenol (B47542) with chloroacetic acid, followed by chlorination of the resulting phenoxyacetic acid. researchgate.netgoogle.com An alternative pathway involves the initial chlorination of phenol to produce 2,4-dichlorophenol (B122985), which is then condensed with monochloroacetic acid. researchgate.net A patented method describes a one-step chlorination of phenoxyacetic acid using hydrochloric acid and an oxidant in the presence of a chlorination catalyst to yield 2,4-D, aiming to simplify the process and reduce waste. google.com

Amide Bond Formation: The core of the synthesis is the coupling of 2,4-dichlorophenoxyacetic acid with alanine (B10760859). To facilitate this reaction, the carboxylic acid group of 2,4-D must be "activated" to make it more susceptible to nucleophilic attack by the amino group of alanine. A common laboratory method is the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,4-dichlorophenoxyacetyl chloride is then reacted with alanine, typically in the presence of a base (like NaOH or pyridine) to neutralize the HCl byproduct, a process known as the Schotten-Baumann reaction.

The reaction mechanism involves the nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of alanine attacks the electrophilic carbonyl carbon of the activated 2,4-dichlorophenoxyacetic acid derivative. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., a chloride ion) to form the stable amide bond.

Modern synthetic approaches aim for higher efficiency and milder conditions. For instance, continuous flow synthesis has been successfully applied to produce N-substituted L-alanine derivatives. nih.gov This methodology can involve the use of N-carboxyanhydride (NCA) activation, which allows for a multi-step process without the isolation of reactive intermediates, leading to high yields and throughput. nih.gov Enzymatic synthesis represents another novel pathway, where enzymes like D-alanine-D-alanine synthetase catalyze the formation of dipeptides, suggesting potential for biocatalytic routes for acylalanine production. researchgate.net

Design and Synthesis of Structural Analogs and Derivatives for Structure-Activity Relationship Investigations

The systematic modification of a lead compound's structure is a cornerstone of medicinal chemistry and pesticide development, allowing researchers to probe the structure-activity relationship (SAR). For this compound, analogs can be designed by modifying three key regions: the dichlorophenoxy ring, the acetyl linker, and the alanine moiety.

The goal of these modifications is to understand how changes in stereochemistry, electronics, and steric bulk affect the molecule's biological activity. nih.govresearchgate.net For example, research into derivatives of 2,4-dichlorophenoxyacetic acid has led to the synthesis of a series of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides. mdpi.com In these analogs, the alanine portion is replaced with a more complex N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide group. These compounds were designed and synthesized to evaluate their potential as selective COX-2 inhibitors. mdpi.com

The synthesis of such analogs often requires multi-step reaction sequences. For the thiourea (B124793) derivatives mentioned, the synthesis starts with the reaction of 2-(2,4-dichlorophenoxy)acetic acid with chloral (B1216628) hydrate (B1144303) and acetamide (B32628) to form an intermediate, which is then reacted with various aryl isothiocyanates. mdpi.com Another advanced strategy for generating diverse analogs is the Ugi four-component reaction, which can be used to create peptidomimetics by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step. mdpi.com

The findings from these SAR studies are crucial for optimizing the lead structure. For instance, in a series of N-substituted phenyldihydropyrazolones, it was found that more apolar compounds generally exhibited better activity. frontiersin.org This type of information guides the design of future analogs with potentially enhanced efficacy or improved physicochemical properties. frontiersin.org

Interactive Table: Examples of 2,4-Dichlorophenoxyacetic Acid Derivatives for SAR Studies

Compound NameModification from Parent StructurePurpose of SynthesisReference
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)acetamideAlanine replaced with a complex substituted acetamide and thiourea groupInvestigation of COX-2 inhibitory activity mdpi.com
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(2,5-dimethylphenyl)thioureido)ethyl)acetamideAlanine replaced with a complex substituted acetamide and thiourea groupInvestigation of COX-2 inhibitory activity mdpi.com
N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazideAlanine replaced with an acetohydrazide groupSynthesis for crystallographic analysis and study of non-covalent interactions nih.gov

Crystallographic Analysis and Conformational Studies of Synthesized Compounds

For example, the crystal structure of N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide reveals that molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov The structure also features short Cl⋯N contacts, indicating the importance of halogen interactions in the crystal packing. nih.gov The twist angle between the 2,4-dichlorophenoxy ring and the rest of the molecule is a key conformational parameter. nih.gov

Conformational studies, often using molecular mechanics, provide information about the molecule's preferred shapes in different environments. nih.gov For dipeptides containing L-alanine, calculations of conformational energy as a function of the backbone torsion angles φ (phi) and ψ (psi) are used to identify low-energy, stable conformations. nih.gov These theoretical results are generally consistent with experimental data from X-ray crystallography and solution-phase NMR studies. nih.gov

In other N-acetylated amino acids, such as Nγ-acetyl-L-2,4-diaminobutyric acid, crystallographic analysis shows the molecule exists in a zwitterionic form and crystallizes in a chiral orthorhombic space group (P2₁2₁2₁). mdpi.com The structure is stabilized by an extensive three-dimensional network of hydrogen bonds. mdpi.com Similarly, the L-alanine derivative 3-(3,4-Dihydroxyphenyl)-L-Alanine also crystallizes in the orthorhombic P2₁2₁2₁ space group. researchgate.netnih.gov These examples suggest that this compound would likely exhibit a well-defined three-dimensional structure governed by hydrogen bonding and other non-covalent interactions.

Interactive Table: Crystallographic Data for Related Compounds

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazideMonoclinicP2₁/cN—H⋯O hydrogen bonds forming chains; short Cl⋯N contacts nih.gov
Nγ-acetyl-L-2,4-diaminobutyric acidOrthorhombicP2₁2₁2₁Zwitterionic form; extensive 3D hydrogen bond network mdpi.com
3-(3,4-Dihydroxyphenyl)-L-AlanineOrthorhombicP2₁2₁2₁Optically active; validated NLO parameters researchgate.netnih.gov

Spectroscopic Characterization Techniques in Synthetic Organic Research

The structural elucidation of newly synthesized compounds like this compound relies heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework.

¹H NMR: For this compound, one would expect to see distinct signals for the aromatic protons on the dichlorophenyl ring, a singlet or doublet of doublets for the methylene (B1212753) (-CH₂-) protons of the acetyl group, a quartet for the alpha-proton of the alanine moiety, a doublet for the methyl (-CH₃) protons of alanine, and a broad singlet for the amide (N-H) proton. In a related series of compounds, the methylene group protons of the 2,4-dichlorophenoxyacetic acid residue appeared around 4.77-4.81 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the amide and carboxylic acid groups (typically in the 165-180 ppm region), aromatic carbons (110-160 ppm), the methylene carbon, and the alpha- and methyl-carbons of the alanine residue. mdpi.com For example, in derivatives, the amide carbon signal appeared at about 166.7 ppm, while the methylene (-CH₂-) carbon signal was observed around 67-68 ppm. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

A strong, broad absorption band between 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid.

A sharp peak around 3300 cm⁻¹ would correspond to the N-H stretch of the amide.

Strong absorptions in the 1650-1760 cm⁻¹ range would be present for the C=O stretches of the amide and carboxylic acid groups. mdpi.com

Bands corresponding to C-O and C-Cl stretches would also be visible at lower wavenumbers.

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern would likely show characteristic losses, such as the loss of the carboxyl group (-COOH) or the cleavage of the amide bond, which helps to piece the structure together.

Interactive Table: Summary of Expected Spectroscopic Data for this compound

TechniqueFunctional Group / Proton EnvironmentExpected Chemical Shift / WavenumberReference (based on analogs)
¹H NMR Aromatic (C₆H₃)~7.0-7.6 ppm mdpi.com
Methylene (-OCH₂CO-)~4.7-4.8 ppm mdpi.com
Amide (-NH-)Broad signal, variable mdpi.com
Alanine α-CH~4.3-4.6 ppm (quartet)General chemical shift data
Alanine β-CH₃~1.4-1.6 ppm (doublet)General chemical shift data
¹³C NMR Carboxylic Acid (C=O)~170-180 ppm mdpi.com
Amide (C=O)~166-170 ppm mdpi.com
Aromatic (C-Cl, C-O)~110-155 ppm mdpi.com
Methylene (-OCH₂-)~67-68 ppm mdpi.com
Alanine α-C~48-52 ppmGeneral chemical shift data
Alanine β-C~16-20 ppmGeneral chemical shift data
IR Carboxylic Acid (O-H)2500-3300 cm⁻¹ (broad) mdpi.com
Amide (N-H)~3300 cm⁻¹ (sharp) mdpi.com
Carbonyl (C=O)1650-1760 cm⁻¹ (strong) mdpi.com

Molecular and Cellular Biological Research in Non Human Systems

Investigations into Molecular Targets and Receptor Interactions in Model Organisms

The interaction occurs within a hydrophobic pocket of the TIR1/AFB proteins. frontiersin.org The binding of an auxin, like 2,4-D or its conjugates, to this receptor pocket initiates the formation of a co-receptor complex with Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor proteins. nih.govnih.gov This event flags the Aux/IAA proteins for degradation, leading to the activation of auxin-responsive genes. nih.gov Studies using Arabidopsis mutants have confirmed that the tir1 mutant exhibits resistance to 2,4-D, underscoring the critical role of this receptor in mediating the compound's biological effects. frontiersin.org Different TIR1/AFB family members can show varied sensitivity to different auxinic compounds, indicating a complex and specific receptor system. nih.govresearchgate.net For instance, while TIR1 is a key receptor for 2,4-D, other family members like AFB4 are more specifically involved in recognizing other synthetic auxins. frontiersin.org

Exploration of Cellular Responses and Signaling Cascades Induced by the Compound in In Vitro Models

In vitro studies using various non-human cell types have revealed a range of cellular responses to the parent compound, 2,4-D, which provides context for the activity of its derivatives. In bovine fetal muscle cells, exposure to 2,4-D resulted in an increased number of differentiating and degenerating cells and induced abnormalities in the mitotic spindle. nih.gov In pancreatic β-cells (RIN-m5F), 2,4-D exposure reduced cell viability, inhibited insulin (B600854) secretion, and triggered apoptosis through pathways involving mitochondrial dysfunction and caspase activation.

A critical cellular event, particularly in animal models, is the metabolic activation of 2,4-D in the liver. nih.gov Research on rat hepatocytes has shown that 2,4-D can be converted into a chemically reactive metabolite, 2,4-dichlorophenoxyacetyl-S-acyl-CoA (2,4-D-CoA). This thioester is a key intermediate that can covalently bind to nucleophilic groups on proteins, such as human serum albumin, forming adducts. This process of forming protein adducts represents a significant cellular response and is considered a potential contributor to hepatotoxicity. The formation of this reactive thioester is also the precursor step for the conjugation of 2,4-D with amino acids, suggesting that the generation of compounds like N-[(2,4-dichlorophenoxy)acetyl]alanine is part of this cellular response cascade.

Table 1: Summary of Cellular Responses to 2,4-D in Various In Vitro Models

Model SystemObserved Cellular ResponseKey FindingsReference
Bovine Fetal Muscle CellsAltered Cell Differentiation and MitosisIncreased degenerating cells; abnormalities in mitotic spindles. nih.gov
Rat Pancreatic β-Cells (RIN-m5F)Apoptosis and Mitochondrial DysfunctionReduced cell viability, inhibited insulin secretion, activated caspases.
Rat HepatocytesMetabolic Activation and Protein Adduct FormationFormation of reactive 2,4-D-CoA thioester, leading to covalent binding with proteins.
Human Serum Albumin (in vitro)Covalent Adduct Formation2,4-D-CoA binds to HSA, demonstrating its reactivity.

Enzymatic Transformations and Metabolic Pathway Analysis in Microorganisms and Non-Human Animal Models

The metabolic fate of this compound is intrinsically linked to the biotransformation of its parent compound, 2,4-D. These pathways vary significantly across different biological kingdoms.

In Plants: In plants such as Arabidopsis thaliana and Papaver rhoeas, a primary metabolic pathway for 2,4-D is conjugation with amino acids. nih.govfrontiersin.org Studies have identified N-[(2,4-dichlorophenoxy)acetyl]glutamic acid (2,4-D-Glu) and N-[(2,4-dichlorophenoxy)acetyl]aspartic acid (2,4-D-Asp) as major metabolites. plos.orgnih.gov These conjugates are considered part of a detoxification process. nih.gov Importantly, this conjugation is reversible; the amino acid conjugates can be hydrolyzed back to free, active 2,4-D, indicating they are part of a homeostatic control mechanism. plos.orgfigshare.comresearchgate.net Another metabolic route in plants involves hydroxylation of the aromatic ring, mediated by cytochrome P450 enzymes. frontiersin.org

In Non-Human Animal Models: In animal models, the liver is the primary site of metabolism. nih.gov Studies with rat liver preparations have shown that 2,4-D is converted to the highly reactive intermediate 2,4-D-CoA thioester. This intermediate can then undergo transacylation with endogenous nucleophiles. For example, in the presence of glutathione (B108866) (GSH), it forms 2,4-D-S-acyl-glutathione (2,4-D-SG). This pathway highlights the enzymatic mechanism by which 2,4-D can be conjugated, a process that could similarly lead to the formation of this compound.

In Microorganisms: Numerous microorganisms, particularly soil bacteria like Cupriavidus necator (formerly Ralstonia eutropha), can completely degrade 2,4-D, using it as a carbon source. nih.gov This degradation is mediated by a series of enzymes, often encoded by genes located on plasmids, such as the tfd genes on plasmid pJP4. mdpi.com The canonical pathway begins with the cleavage of the ether linkage. nih.gov

Table 2: Key Enzymes in the Microbial Degradation Pathway of 2,4-D

GeneEnzymeReaction CatalyzedReference
tfdAα-ketoglutarate-dependent 2,4-D dioxygenaseCleavage of the acetate (B1210297) side chain from 2,4-D to form 2,4-dichlorophenol (B122985) (2,4-DCP). mdpi.com
tfdB2,4-DCP hydroxylaseHydroxylation of 2,4-DCP to form 3,5-dichlorocatechol. mdpi.com
tfdCChlorocatechol 1,2-dioxygenaseOrtho cleavage of the dichlorocatechol ring to form 2,4-dichloro-cis,cis-muconate. mdpi.com
tfdDChloromuconate cycloisomeraseConversion of 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. mdpi.com
tfdEChlorodienelactone hydrolaseConversion of 2-chlorodienelactone to 2-chloromaleylacetate (B1243639).
tfdFMaleylacetate reductaseConversion of 2-chloromaleylacetate into intermediates of the Krebs cycle. mdpi.com

Studies on the Inhibition or Modulation of Specific Biological Processes (e.g., protein synthesis, amino acid metabolism)

The formation of amino acid conjugates like this compound is, by its nature, a modulation of amino acid metabolism. In plants, the conjugation of 2,4-D to amino acids like glutamate (B1630785) and aspartate is a well-documented metabolic process that diverts these amino acids from other cellular functions. nih.gov

The parent compound, 2,4-D, has been shown to directly inhibit protein synthesis in in vitro models. In cultured Chinese hamster ovary cells, 2,4-D caused a significant inhibition of protein synthesis, an effect that was linked to alterations in polyamine metabolism rather than damage to mRNA. Similar inhibition of protein synthesis was observed in the bacterium Azospirillum brasilense. In both cases, the inhibitory effect could be reversed by the addition of polyamines, suggesting the compound's action is located at the level of the ribosomes or related translational machinery. While these studies focus on the parent compound, they establish a mechanism by which the 2,4-dichlorophenoxyacetyl moiety can interfere with this fundamental biological process.

Biological Activities and Ecotoxicological Research in Non Human Systems

Assessment of Fungicidal and Herbicidal Activities and Underlying Mechanisms in Agricultural Science Research

Research into N-[(2,4-dichlorophenoxy)acetyl]alanine and related compounds focuses on their potential as agricultural agents. The herbicidal component, 2,4-D, is a synthetic auxin that mimics plant growth hormones, leading to uncontrolled growth and eventually death in targeted broadleaf weeds. researchgate.netmdpi.com This mechanism involves damaging the plant's vascular tissue. researchgate.net The addition of an alanine (B10760859) group can modify the compound's properties, a strategy often used in the development of new pesticides.

Derivatives of N-acyl-N-arylalanines, the chemical class to which this compound belongs, have been synthesized and evaluated for their fungicidal properties. nih.gov Studies on similar acylalanine fungicides, such as metalaxyl (B1676325) and benalaxyl, have shown high efficacy against oomycetes, a group of destructive plant pathogens. nih.gov However, the overuse of these fungicides has led to the emergence of resistant strains, prompting research into new derivatives. nih.gov Some newly synthesized N-acyl-N-arylalaninates have demonstrated moderate in vitro antifungal activity against pathogens like Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum. nih.gov

Table 1: Herbicidal and Fungicidal Research Findings

Research Area Target Organism/Pathogen Observed Effect/Mechanism Citation
Herbicidal Activity Broadleaf weeds Mimics auxin, causing uncontrolled growth and vascular tissue damage. researchgate.netmdpi.com
Fungicidal Activity Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum Moderate in vitro inhibition by related N-acyl-N-arylalaninates. nih.gov
Fungicidal Activity Oomycetes (Phytophthora spp., etc.) High efficacy demonstrated by the parent class of acylalanine fungicides. nih.gov

| Resistance | Various phytopathogens | Resistance to acylalanine fungicides has been observed, driving new research. | nih.gov |

Examination of Effects on Non-Target Organisms and Model Species in Controlled Laboratory and Environmental Systems

The widespread use of the parent compound 2,4-D has prompted extensive research into its effects on non-target organisms. researchgate.netnih.gov Studies have shown that 2,4-D can induce alterations in various species, raising ecotoxicological concerns. researchgate.net It is frequently detected at low concentrations in surface waters in agricultural regions. nih.gov Exposure can occur through various environmental pathways, and the toxic effects depend on the dose and frequency of exposure. nih.gov

In vivo and in vitro investigations have demonstrated that many species at different trophic levels are sensitive to 2,4-D exposure. nih.gov For instance, acute intoxication in rats with 2,4-D was found to disrupt serum levels of several enzymes and proteins, indicating potential hepatic and muscle tissue damage. nih.gov Research has also highlighted the impact of herbicides on beneficial insects, where exposure can lead to behavioral changes and threaten population survival. beyondpesticides.org The toxicity of 2,4-D is known to affect energy metabolism, cause morphological changes, and induce oxidative stress in non-target species. researchgate.net

Table 2: Ecotoxicological Effects on Non-Target and Model Organisms

Organism/System Compound/Class Observed Effects Citation
General Ecosystems 2,4-D Alterations in various non-target organisms, present in surface water. researchgate.netnih.gov
Rats (in vivo) 2,4-D Altered serum enzyme and protein levels, suggesting liver and muscle damage. nih.gov
Fish, Invertebrates, Rodents 2,4-D Toxicity affecting energy metabolism, morphology, and oxidative stress. researchgate.net

| Insects | Agrochemicals | Sublethal exposure can alter behavior and physiology. | beyondpesticides.org |

Research into Potential Neurotoxicological Pathways in In Vitro Neuronal Models

The neurotoxic potential of 2,4-D has been documented. In rat models, 2,4-D has been shown to decrease the activity of acetylcholinesterase (AChE), an essential enzyme for neurotransmission, in muscle tissue. nih.gov This effect on AChE may be a preliminary step in the development of myopathy associated with high doses of the herbicide. nih.gov

Modern in vitro models using human induced pluripotent stem cells (hiPSCs) are being employed to study developmental neurotoxicity (DNT). nih.gov Research on chemical mixtures, including compounds with similar modes of action, has shown effects on neuronal differentiation, such as increased levels of brain-derived neurotrophic factor (BDNF), altered neurite outgrowth, and decreased synapse formation, ultimately inhibiting electrical activity in the neuronal cultures. nih.gov These studies provide a framework for assessing the neurotoxic potential of environmental chemicals, including phenoxy herbicides and their derivatives. nih.gov

Exploration of Antimicrobial and Antifungal Potentials in Biological Assays

Amino acid derivatives are being explored for their potential as antimicrobial agents. amazonaws.com Alanine, in particular, is a target for designing new antimicrobial drugs because it is metabolized by bacteria. amazonaws.com Studies on alanine-based derivatives have shown that they can possess significant antimicrobial properties. researchgate.net For example, certain alanine-derived quaternary ammonium (B1175870) salts (QASs) demonstrated strong antimicrobial activity against a range of microorganisms, including bacteria and yeasts. nih.gov The effectiveness of these alanine derivatives was often dependent on the length of their hydrocarbon chain, with those containing 12-16 carbon atoms being the most active. nih.gov

Furthermore, research into N′-phenylhydrazides, which share structural similarities with N-acyl alanines, has identified compounds with promising antifungal activity against various strains of Candida albicans, including those resistant to existing drugs. researchgate.netmdpi.comresearchgate.net The mechanism of action for some of these compounds involves the generation of free radicals and reactive oxygen species, leading to damage of the fungal cell morphology. mdpi.com

Table 3: Antimicrobial and Antifungal Activity Findings

Compound Class Target Organism Key Findings Citation
Alanine-derived QASs Rhodotorula rubra, Saccharomyces cerevisiae, Candida albicans Strong antimicrobial activity, with efficacy dependent on alkyl chain length. nih.gov
N′-Phenylhydrazides Candida albicans (including resistant strains) Potent antifungal activity; mechanism involves inducing oxidative stress. researchgate.netmdpi.comresearchgate.net

| Alanine-based sulphonamides | Various microbes | Alanine moiety found to potentiate the antimicrobial actions of the derivatives. | researchgate.net |

Investigation of Anticancer Potential of Derivatives in In Vitro Cell Line Studies

Derivatives of N-acetylalanine are being investigated for their potential in cancer therapy. One study focused on novel N-acetyl-L-alaninate ester prodrugs designed to be activated by overexpressed enzymes in cancer cells. nih.gov These prodrugs were shown to selectively induce apoptosis (programmed cell death) in prostate cancer cell lines (LNCaP, DU-145, and PC-3) while having little effect on non-tumorigenic prostate cells (RWPE-1). nih.gov

The mechanism involves the depletion of glutathione (B108866) (GSH), a key antioxidant in cells, which leads to increased oxidative stress. nih.gov Cancer cells, which often have higher levels of reactive oxygen species (ROS) and are under greater oxidative stress, are more vulnerable to this depletion. The resulting oxidative stress can trigger pro-apoptotic pathways, leading to selective cancer cell death. nih.gov

Table 4: In Vitro Anticancer Potential of N-Acetylalaninate Derivatives

Cell Lines Derivative Type Mechanism of Action Outcome Citation
Prostate Cancer (LNCaP, DU145, PC3) N-acetyl-L-alaninate ester prodrugs Glutathione (GSH) depletion, increased oxidative stress. Selective induction of apoptosis in tumorigenic cells. nih.gov

| Non-tumorigenic Prostate (RWPE-1) | N-acetyl-L-alaninate ester prodrugs | - | Little to no effect on cell viability. | nih.gov |

Environmental Dynamics and Degradation Research

Research on Biodegradation Pathways and Microbial Community Interactions in Soil and Water Systems

There is a lack of specific research on the biodegradation pathways of N-[(2,4-dichlorophenoxy)acetyl]alanine. Consequently, there are no documented studies identifying the specific microbial species or enzymatic systems responsible for its breakdown, nor are there reports on how its presence might influence the composition and function of microbial communities in soil and water.

Studies on Environmental Transport and Persistence Mechanisms in Soil and Aquatic Research Models

No information is available from scientific literature regarding the transport and persistence of this compound in the environment. Key environmental fate parameters, such as its half-life in different soil types or aquatic conditions, and its potential for leaching or runoff, have not been reported.

Analysis of Metabolite Formation and Transformation in Environmental Matrices

Due to the absence of biodegradation and persistence studies, there is no information on the metabolites that may be formed from the transformation of this compound in soil or water. The expected cleavage of the molecule to form 2,4-D and alanine (B10760859), and the subsequent degradation products of 2,4-D, have not been experimentally confirmed for this specific compound.

Advanced Analytical and Characterization Methodologies for Research

Development and Validation of Chromatographic Techniques for Research Sample Analysis

The detection and quantification of N-[(2,4-dichlorophenoxy)acetyl]alanine and related phenoxy acid herbicides in research samples are predominantly achieved through chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): HPLC-MS/MS is a primary tool for analyzing 2,4-D and its metabolites, including amino acid conjugates. uwa.edu.au The technique offers high sensitivity and selectivity, which is essential for identifying these compounds in complex biological and environmental samples. researchgate.net Methods have been developed for the direct determination of 2,4-D in various matrices, which can be adapted for its alanine (B10760859) conjugate. tdl.org

A typical LC-MS/MS method involves an extraction step, followed by chromatographic separation and detection. For instance, a method for analyzing 2,4-D in corn and soybean involved alkaline hydrolysis to convert all forms of 2,4-D into a salt, followed by extraction with acidified acetonitrile. tdl.org The analysis was performed using a mixed-mode column and detection via negative ion mode tandem mass spectrometry. tdl.org For fragile compounds, soft ionization techniques can be employed to reduce in-source fragmentation, which could be beneficial for preserving the integrity of the this compound molecule during analysis. lcms.cz Studies on other N-acyl alanines, such as N-oleoyl alanine, also utilize HPLC-MS/MS for quantification in biological tissues, demonstrating the method's applicability to this class of compounds. nih.gov

Gas Chromatography with Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of phenoxy acid herbicides. nih.gov Due to the low volatility of acidic herbicides like 2,4-D and its conjugates, a derivatization step is typically required to convert them into more volatile esters. nih.gov A common, though hazardous, reagent for this is diazomethane, which forms methyl esters. nih.gov A safer alternative involves derivatization with BCl3/2-chloroethanol to produce 2-chloroethyl esters, which exhibit longer retention times and improved signal-to-noise ratios. nih.gov

A validated GC-MS method for determining 2,4-D in human urine involved extraction and derivatization, achieving a limit of quantitation (LOQ) of 5.00 ppb. researchgate.net Analysis of related compounds like 2,4-dichloroanisole (B165449) (2,4-DCA) utilizes a capillary column (e.g., Durabond-5MS) with a specific temperature program and monitors characteristic ions for quantification and confirmation. epa.gov These established methods for the parent compound and its metabolites provide a strong foundation for developing and validating a robust GC-MS protocol for this compound.

Table 1: Example Chromatographic Conditions for Related Compounds

Parameter HPLC-MS/MS for 2,4-D tdl.org GC-MS for 2,4-DCA epa.gov
Column Acclaim™ Trinity™ Q1 Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film)
Mobile Phase/Carrier Gas Acetonitrile/Water Gradient Helium
Sample Preparation Alkaline Hydrolysis, Acetonitrile Extraction Isooctane Extraction
Detection Mode Negative Ion ESI-MS/MS Electron Impact (EI) MS
Monitored Ions (m/z) Specific parent-daughter transitions 176 (Quantification), 178, 161 (Confirmation)
Retention Time Varies with method ~8.00 min

Application of Spectroscopic Methods for Structural Elucidation and Purity Assessment in Academic Research

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are indispensable for the structural confirmation and purity evaluation of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed atomic-level information about the molecular structure. For this compound, both ¹H and ¹³C NMR would be essential. Based on studies of highly related structures, characteristic chemical shifts can be predicted. mdpi.com

In ¹H NMR, one would expect to see signals for the aromatic protons on the dichlorophenoxy ring, a characteristic signal for the methylene (B1212753) (-CH₂-) protons of the acetyl group, and signals for the methine (-CH-) and methyl (-CH₃) protons of the alanine moiety, as well as an amide (NH) proton. mdpi.com For example, in similar compounds, the methylene protons of the 2,4-dichlorophenoxyacetic acid residue appear around 4.77–4.81 ppm. mdpi.com

In ¹³C NMR, distinct signals for each carbon atom would confirm the structure. Key signals would include those for the carbonyl carbons (amide and carboxylic acid), the carbons of the dichlorinated aromatic ring, and the carbons of the alanine backbone. mdpi.com In related thioureas containing the 2,4-dichlorophenoxyacetyl group, the amide carbonyl carbon signal appears at approximately 166.7 ppm, while the methylene carbon resonates around 67.1–67.8 ppm. mdpi.com Quantitative NMR (QNMR) can also be used for purity assessment, offering results that are often superior in consistency to chromatographic methods. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the amide group, C=O stretching for both the amide and carboxylic acid groups, C-O-C stretching for the ether linkage, and bands corresponding to the C-Cl bonds and the substituted benzene (B151609) ring. Studies on 2,4-D have shown that the broadening of some vibrational bands can suggest molecular clustering in the solid state due to hydrogen bonding. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound

Technique Functional Group Expected Chemical Shift / Wavenumber Reference Compound(s)
¹H NMR Ar-H (dichlorophenyl) ~6.8 - 7.5 ppm 2,4-D derivatives mdpi.com
-O-CH₂-CO- ~4.7 - 4.8 ppm 2,4-D derivatives mdpi.com
-NH- ~8.0 - 10.0 ppm Amides/Thioureas mdpi.com
Alanine α-CH Varies N-acetylalanine drugbank.com
Alanine β-CH₃ Varies N-acetylalanine drugbank.com
¹³C NMR Amide C=O ~166.7 ppm 2,4-D derivatives mdpi.com
Carboxyl C=O ~175 ppm N-acetylalanine drugbank.com
-O-CH₂-CO- ~67.5 ppm 2,4-D derivatives mdpi.com
FT-IR N-H Stretch (Amide) ~3300 cm⁻¹ General Amides
C=O Stretch (Amide I) ~1650 cm⁻¹ General Amides
C=O Stretch (Carboxylic Acid) ~1700 cm⁻¹ General Carboxylic Acids
C-O-C Stretch (Ether) ~1250 cm⁻¹ Aryl Ethers mdpi.com

Utilization of X-ray Crystallography for Precise Molecular and Crystal Structure Determination and Intermolecular Interaction Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. While a specific crystal structure for this compound is not publicly documented, analysis of its constituent parts and related molecules provides insight into its likely structural characteristics.

Studies on N-acetyl-l-alanine reveal an orthorhombic crystal system, with the molecular conformation and packing dictated by hydrogen bonding interactions. researchgate.net The crystal structure of 2,4-D shows that the molecules form hydrogen-bonded dimers in the solid state. mdpi.com For a related compound, N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide, the crystal structure analysis showed that molecules are linked into ribbons by N—H⋯O hydrogen bonds. nih.gov The twist angle between the 2,4-dichlorophenoxy ring and the rest of the molecule was found to be 77.8°. nih.gov

For this compound, X-ray diffraction would precisely measure bond lengths, bond angles, and torsion angles. It would also elucidate the supramolecular architecture, revealing how individual molecules interact in the crystal lattice through forces like hydrogen bonding (e.g., between the carboxylic acid and amide groups) and potentially halogen interactions involving the chlorine atoms. This information is critical for understanding the compound's physical properties and for computational modeling studies.

In Silico Modeling and Computational Chemistry for Predictive Research and Mechanism Proposal

Computational chemistry and in silico modeling are powerful predictive tools used to complement experimental research. These methods can be applied to this compound to investigate its structure, properties, and potential interactions with biological targets.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a common method used to calculate the electronic structure, optimized geometry, and spectroscopic properties of molecules. mdpi.com For this compound, DFT calculations could predict its stable conformers, vibrational frequencies (to compare with experimental FT-IR spectra), and NMR chemical shifts. mdpi.comrepec.org Such calculations have been performed on 2,4-D to analyze its crystal structure and on N-acetyl-l-alanine to compute its polarizability and hyperpolarizability, indicating its potential for non-linear optics applications. mdpi.comrepec.org

Molecular Docking and Dynamics: Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, typically a protein receptor. nih.gov Given that 2,4-D exerts its herbicidal action by mimicking the plant hormone auxin, docking studies could be used to investigate how the addition of the alanine moiety affects the binding of this compound to auxin receptors. Similar studies on other phenoxy-containing compounds have been used to guide the optimization of potent enzyme inhibitors. mdpi.commdpi.com Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-receptor complex over time, providing insights into the dynamics of the interaction. nih.gov These in silico approaches are invaluable for proposing mechanisms of action and guiding the design of future research.

Future Research Directions and Translational Perspectives in Academia

Unexplored Biological Activities and Comprehensive Mechanistic Studies

The primary biological activity of N-[(2,4-dichlorophenoxy)acetyl]alanine is presumed to stem from its identity as a synthetic auxin, mirroring the action of its parent compound, 2,4-dichlorophenoxyacetic acid (2,4-D). mt.gov The core mechanism of 2,4-D involves mimicking the plant hormone auxin, leading to uncontrolled and unsustainable growth that is ultimately lethal to susceptible broadleaf plants. mt.gov However, the conjugation of 2,4-D with the amino acid alanine (B10760859) presents nuanced questions that warrant dedicated investigation.

Future mechanistic studies should aim to dissect the specific interactions of the alanine conjugate at the molecular level. While the general auxin pathway involving receptors like the TIR1 protein is known, it is crucial to determine if the this compound conjugate exhibits a different binding affinity, uptake, or translocation profile compared to 2,4-D itself. cambridge.orgnih.gov Plants are known to metabolize xenobiotics, including herbicides, into various forms such as sugar and amino acid conjugates to detoxify them. nih.gov Understanding whether this compound is a stable, active endpoint or an intermediate in a larger metabolic cascade is a key unanswered question.

Beyond its herbicidal properties, the potential for entirely different biological activities remains largely unexplored. Research into structurally related compounds, such as diacylhydrazines, has revealed insecticidal properties, suggesting that derivatives of phenoxyacetic acids could possess a broader spectrum of pesticidal action. nih.gov Furthermore, intriguing findings in non-plant systems, where the related metabolite N-acetyl-L-alanine was found to modulate immune cell responses, open a speculative but exciting avenue for investigating potential immunomodulatory or other pharmacological effects of this compound. nih.gov

Advancements in Sustainable Synthesis and Derivatization Approaches

The chemical synthesis of this compound builds upon the established production of 2,4-D, which is typically manufactured from chloroacetic acid and 2,4-dichlorophenol (B122985). mt.gov The final step involves coupling the resulting phenoxyacetic acid with alanine. Recent innovations have focused on making the initial steps more environmentally friendly. Patented methods now describe processes for synthesizing phenoxyacetic acid derivatives that incorporate the recycling of solvents and wastewater, achieving high yields (>95%) and significantly reducing effluent. google.comgoogle.com

Looking forward, "green chemistry" principles offer a roadmap for further advancements. nih.gov A significant future direction is the exploration of biocatalysis and microbial synthesis. nih.gov Research could focus on engineering microorganisms or using purified enzymes to carry out the synthesis, replacing harsh chemical reagents and potentially enabling a more sustainable and cost-effective production pathway. mdpi.com

Derivatization of this compound is another key area for future research, both for analytical and functional purposes. For chemical analysis, especially gas chromatography-mass spectrometry (GC-MS), derivatization is essential to increase the volatility of phenoxyacetic acids. iaea.org Current methods often involve creating silyl (B83357) or alkyl esters. iaea.org Future work could focus on developing novel derivatizing agents that enhance hydrolytic stability and improve detection limits. iaea.org Functionally, derivatization can be used to create new molecules with unique properties. By modifying the core structure, it may be possible to develop novel compounds with enhanced herbicidal potency or even different biological activities, such as the aforementioned insecticidal potential. nih.gov

Table 1: Comparison of Synthesis and Derivatization Approaches

ApproachDescriptionKey FeaturesFuture Research Focus
Conventional Synthesis Reaction of 2,4-dichlorophenol with chloroacetic acid, followed by coupling with alanine. mt.govEstablished industrial process.Process optimization to reduce waste.
Sustainable Synthesis Utilizes closed-loop systems to recycle solvents and wastewater during production. google.comgoogle.comYields >95%; wastewater discharge reduced by >95%. google.comApplication to a broader range of derivatives.
Green Synthesis (Biocatalysis) Use of microorganisms or enzymes as "bionanofactories" to synthesize the compound. nih.govnih.govEnvironmentally benign, potentially lower cost, non-toxic reagents. nih.govEngineering microbes for efficient production.
Analytical Derivatization Chemical modification (e.g., silylation) to prepare the compound for analysis like GC-MS. iaea.orgImproves volatility, stability, and detectability. gcms.czDeveloping new reagents for enhanced stability and lower detection limits. iaea.org
Functional Derivatization Creating new molecules from the core structure to explore different biological activities.Potential for new applications (e.g., insecticides). nih.govSynthesis and screening of derivative libraries.

Integration of Multi-Omics Approaches for Comprehensive Biological Understanding

To achieve a holistic understanding of how this compound affects a biological system, the integration of multi-omics technologies is indispensable. nih.gov Fields such as genomics, transcriptomics, proteomics, and metabolomics provide system-wide snapshots of the molecular changes induced by the compound. cambridge.org This approach is particularly powerful for unraveling complex phenomena like non-target site herbicide resistance, which involves the interplay of numerous genes and metabolic pathways. nih.gov

For this compound, an integrated omics strategy could precisely map its journey within a plant. Metabolomics can track the formation and subsequent breakdown of the compound, while transcriptomics and proteomics can identify the specific genes and proteins that are up- or down-regulated in response, including transporters, metabolic enzymes, and stress-response factors. researchgate.net This methodology has been successfully used to compare the metabolic fingerprints of novel herbicides against a database of known compounds to elucidate their mode of action (MoA). cambridge.orgresearchgate.net

Furthermore, multi-omics studies in crops like rice have revealed intricate crosstalk between herbicide responses and the plant's internal circadian clock, suggesting that the time of day can influence treatment efficacy. frontiersin.orgnih.gov Applying this lens to this compound could lead to more effective and optimized application strategies. By combining these data streams, researchers can move beyond a single target and build a comprehensive network view of the compound's biological impact. cambridge.orgnih.gov

Development of Novel Research Tools and Biological Probes based on the Compound Structure

The inherent specificity with which herbicides bind to their molecular targets makes them exceptionally useful as research tools for dissecting fundamental biological processes. researchgate.netbioone.org Just as inhibitors of photosynthesis helped to map the electron transport chain, the this compound scaffold can be leveraged to create sophisticated probes for studying the auxin signaling pathway. cambridge.orgbioone.org

A promising direction is the development of mechanism-based inactivators or affinity probes. For instance, a derivative could be synthesized with a photo-reactive group (a photoaffinity label) that, upon exposure to light, permanently binds to its target protein. bioone.org Subsequent isolation and analysis of this protein would definitively identify the compound's binding partner within the cell. A similar strategy using an acetylenic derivative as a mechanism-based inactivator has been successfully used to map the active site of a related dioxygenase enzyme. nih.gov

Another powerful approach is to tag the this compound molecule with a fluorescent marker or a biotin (B1667282) handle. These modifications would create biological probes suitable for a range of applications, including:

Cellular Imaging: Visualizing the subcellular localization of the compound in real-time.

Pull-down Assays: Identifying interacting proteins by using the biotin tag to "pull" the compound and its bound partners out of a cell lysate for analysis.

Such tools would provide invaluable insights into the compound's mode of action, transport, and metabolism, transforming it from a subject of study into an instrument for discovery. usda.gov

Table 2: Potential Research Probes and Their Applications

Probe TypeDescriptionApplicationExpected Outcome
Photoaffinity Label A derivative with a photo-reactive group (e.g., an azide). bioone.orgCovalently labels the target binding site upon UV exposure.Definitive identification of binding proteins.
Mechanism-Based Inactivator A derivative that is converted by the target enzyme into a reactive species that inactivates the enzyme. nih.govMapping the enzyme's active site.Identification of key amino acid residues in the catalytic pocket.
Fluorescent Probe The compound is conjugated to a fluorescent dye.Live-cell imaging and fluorescence microscopy.Visualization of the compound's uptake and subcellular localization.
Biotinylated Probe The compound is tagged with biotin.Affinity purification and pull-down assays.Isolation and identification of the entire complex of interacting proteins.

Q & A

Q. What are the recommended synthetic routes for preparing N-[(2,4-dichlorophenoxy)acetyl]alanine, and what methodological considerations are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves coupling 2,4-dichlorophenoxyacetic acid with alanine derivatives. A viable approach adapts the N-acylation method used for similar compounds, such as reacting L-alanine with activated 2,4-dichlorophenoxyacetyl chloride in anhydrous dichloromethane or ether under alkaline conditions . Key considerations include:
  • Activation of the carboxyl group : Use carbodiimides (e.g., DCC) or chloroformates to generate the reactive acyl intermediate.
  • Solvent selection : Anhydrous solvents minimize hydrolysis side reactions.
  • Temperature control : Maintain 0–5°C during coupling to suppress racemization.
    Yield optimization may require iterative adjustments of stoichiometry (e.g., 1.2:1 acyl chloride-to-alanine ratio) and post-reaction purification via recrystallization or column chromatography .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :
  • Storage : Store at –20°C in airtight, light-protected containers to prevent degradation via hydrolysis or photochemical reactions .
  • Safety protocols : Use PPE (gloves, goggles, lab coats) and operate in a fume hood to avoid inhalation or dermal exposure. Implement emergency measures such as safety showers and eyewash stations, as recommended for structurally related acetylated amino acids .

Q. What analytical techniques are most effective for confirming the purity and structure of this compound?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254–275 nm) to assess purity, referencing retention times against certified standards .
  • Spectroscopy :
  • NMR (¹H/¹³C): Confirm regiochemistry of the dichlorophenoxy group and acetyl-alanine linkage.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₀Cl₂NO₄: theoretical [M+H]⁺ = 307.01) .

Advanced Research Questions

Q. How can computational methods and factorial design optimize the synthesis and functionalization of this compound?

  • Methodological Answer :
  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways, identifying transition states and energy barriers for acylation steps .
  • Factorial design : Apply a 2³ full factorial design to screen variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error experimentation by 40–60% .

Q. What metabolic or enzymatic interactions should be investigated for this compound in biological systems?

  • Methodological Answer :
  • Enzyme inhibition assays : Test interactions with aminoacyl-tRNA synthetases or peptidases using fluorescence-based kinetic assays (e.g., quenching of tryptophan residues upon binding) .
  • Isotopic labeling : Incorporate ¹³C or ²H isotopes into the alanine moiety to track metabolic incorporation into proteins or degradation pathways via LC-MS metabolomics .

Q. How can researchers resolve contradictory data in the literature regarding the reactivity of this compound under varying pH conditions?

  • Methodological Answer :
  • pH-rate profiling : Conduct kinetic studies across pH 2–12 to map hydrolysis rates. For example, acidic conditions may favor ester cleavage, while alkaline conditions promote amide bond instability.
  • Controlled stability studies : Use buffered solutions (e.g., phosphate, Tris-HCl) at 37°C, sampling at intervals (0, 24, 48 hrs) for HPLC analysis. Compare degradation products with synthetic standards .

Q. What strategies are recommended for incorporating this compound into peptide chains for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Solid-phase peptide synthesis (SPPS) : Use Fmoc-protected derivatives (e.g., N-Fmoc-3-(substituted)alanine analogs) on Wang resin. Activate the carboxyl group with HBTU/HOBt and couple sequentially .
  • Post-synthetic modification : Introduce the dichlorophenoxyacetyl group post-elongation via selective acylation of free amine termini, avoiding side-chain interference .

Methodological Notes

  • Advanced tools : ICReDD’s reaction path search algorithms and PubChem’s spectral libraries are recommended for mechanistic and analytical workflows.
  • Safety compliance : Adhere to TCI America’s guidelines for acetylated amino acid handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.